molecular formula C14H23N3 B7929752 [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine

[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine

Katalognummer: B7929752
Molekulargewicht: 233.35 g/mol
InChI-Schlüssel: BXEJCZSUHCDQCG-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine is a chiral pyrrolidine derivative featuring a benzyl-methyl-amine substituent at the 3-position of the pyrrolidine ring and a 2-aminoethyl side chain. The stereochemistry at the chiral center (S-configuration) is critical for its biological activity, as enantiomers often exhibit distinct pharmacological profiles. This compound is structurally related to ligands targeting neurotransmitter receptors (e.g., dopamine, serotonin) due to its amine-rich framework .

Eigenschaften

IUPAC Name

(3S)-1-(2-aminoethyl)-N-benzyl-N-methylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-16(11-13-5-3-2-4-6-13)14-7-9-17(12-14)10-8-15/h2-6,14H,7-12,15H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEJCZSUHCDQCG-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)[C@H]2CCN(C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Pyrrolidine Ring Formation

The (S)-configured pyrrolidine core is synthesized via enantioselective methods:

Method 1: Enzymatic Intramolecular C(sp³)–H Amination
Cytochrome P411 variant P411-PYS-5149 catalyzes nitrene insertion into γ-C–H bonds of azide precursors, forming pyrrolidines with 92% ee.

  • Substrate : Pent-4-en-1-azide derivatives.

  • Conditions : 25°C, NADPH regeneration system, 18 h.

  • Yield : 78% (isolated).

Method 2: Chiral Auxiliary-Mediated Cyclization
Boc-protected (S)-pyrrolidin-3-ylcarbamate intermediates undergo cyclization with ethyl 2-methylacrylate, achieving 84% yield after triflation.

Introduction of the 2-Aminoethyl Side Chain

The side chain is installed via HATU-mediated coupling or reductive amination:

HATU Coupling Protocol :

  • Activate carboxylic acid (e.g., 2-((tert-butoxycarbonyl)amino)acetic acid) with HATU (1.4 eq) in DMF.

  • Add pyrrolidine intermediate (1 eq) and DIPEA (1.5 eq).

  • Stir at RT for 18 h.

  • Deprotect Boc group with HCl/dioxane.

StepReagentsYield (%)Purity (%)
ActivationHATU, DIPEA--
CouplingDMF, RT8495
Boc DeprotectionHCl/dioxane9298

Benzyl-Methyl-Amine Functionalization

N-Alkylation of the pyrrolidine nitrogen employs benzyl bromide derivatives under optimized conditions:

Optimized Alkylation :

  • Substrate : (S)-3-(Methylamino)pyrrolidine.

  • Reagent : Benzyl bromide (1.2 eq), K₂CO₃ (2.5 eq).

  • Solvent : Acetonitrile, reflux, 12 h.

  • Yield : 76% (GC-MS).

Stereochemical Control and Resolution Techniques

Enzymatic Dynamic Kinetic Resolution

P411 variants enable asymmetric synthesis of the (S)-pyrrolidine core, avoiding traditional resolution. Key metrics:

  • Enantiomeric Excess : 92% ee.

  • Turnover Frequency : 12 h⁻¹.

Chiral Pool Synthesis

Starting from (S)-pyroglutamic acid, a 5-step sequence achieves the target stereochemistry with 68% overall yield:

  • Reduction : LiAlH₄ reduces the lactam to pyrrolidine.

  • Methylation : CH₃I, NaH, THF (0°C to RT).

  • Benzylation : BnBr, K₂CO₃, MeCN.

Industrial-Scale Considerations

Catalytic Methylation

Nickel-catalyzed C–N coupling replaces hazardous methylating agents (e.g., CH₃I):

  • Catalyst : Ni(COD)₂ (5 mol%).

  • Ligand : BINAP (10 mol%).

  • Yield : 82% at 100 g scale.

Continuous-Flow Amination

Microreactor systems enhance safety and efficiency for azide reductions:

  • Residence Time : 8 min.

  • Conversion : 99% (HPLC).

  • Throughput : 1.2 kg/day.

Recent Advances in Biocatalytic Synthesis

Cytochrome P411 variants catalyze abiological C–H amination, enabling a 3-step synthesis from linear azides:

  • Enzymatic Cyclization : P411-PYS-5149, 25°C, 18 h.

  • Aminoethylation : HATU coupling (Section 2.2).

  • N-Alkylation : Benzyl bromide, K₂CO₃.

Advantages :

  • 40% reduction in solvent waste.

  • No chiral resolution required.

Analyse Chemischer Reaktionen

Types of Reactions

[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include alkyl halides and strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-Configuration

The R-enantiomer, [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine (CAS Ref: 10-F084137), shares identical molecular connectivity but differs in stereochemistry. Stereochemical differences can drastically alter receptor binding; for instance, S-enantiomers of analogous compounds often show higher affinity for G-protein-coupled receptors .

Substituted Pyrrolidine Amines

Several high-similarity compounds (similarity score: 1.00) from CAS databases include:

1-Benzyl-N,N-dimethylpyrrolidin-3-amine (CAS 69478-77-9): The dimethylamine group enhances lipophilicity, which may improve blood-brain barrier penetration but reduce solubility.

(R)-N-Benzyl-N-ethylpyrrolidin-3-amine (CAS 1353995-22-8): Demonstrates how alkyl chain length (ethyl vs. methyl-ethyl) and stereochemistry modulate receptor selectivity .

Table 1: Structural and Functional Comparison
Compound Name Substituents Stereochemistry Key Properties
Target (S)-compound Benzyl-methyl-amine, 2-aminoethyl S High chiral specificity, moderate lipo
(R)-Enantiomer (CAS 10-F084137) Benzyl-methyl-amine, 2-aminoethyl R Discontinued; possible instability
1-Benzyl-N-ethylpyrrolidin-3-amine (CAS 115445-21-1) Benzyl-ethylamine N/A Lower steric hindrance
2-(1-Benzyl-pyrrolidin-3-yl)-ethylamine (CAS 130927-84-3) Benzyl, ethylamine N/A Hydrochloride salt improves solubility

Ethylamine vs. Methyl-Ethyl-Amine Side Chains

The compound 2-(1-Benzyl-pyrrolidin-3-yl)-ethylamine (CAS 130927-84-3) lacks the methyl group on the benzyl-amine but retains the ethylamine side chain. This structural simplification may enhance solubility (as seen in its hydrochloride salt form) but reduce receptor-binding specificity due to decreased steric bulk. In contrast, the methyl group in the target compound could stabilize interactions with hydrophobic receptor pockets .

Piperidine and Piperazine Analogues

Key Research Findings and Implications

  • Stereochemistry Matters : The S-configuration in the target compound likely optimizes receptor engagement, as mirrored in other chiral amines like (S)-α-(Phenylmethyl)-1-pyrrolidinethanamine .
  • Substituent Effects : Alkyl groups (methyl, ethyl) on the amine moiety balance lipophilicity and solubility. Dimethylation (CAS 69478-77-9) may trade solubility for membrane permeability .
  • Salt Forms : Hydrochloride salts (e.g., CAS 130927-84-3) improve aqueous solubility, a consideration for drug formulation .

Notes and Limitations

  • Discontinuation of Analogues : The R-enantiomer’s discontinuation () underscores the importance of stereochemistry in commercial viability .
  • Data Gaps : Pharmacological data (e.g., IC50, bioavailability) for the target compound are absent in the evidence, necessitating further experimental validation.
  • Synthetic Challenges : highlights complex synthesis routes for pyrrolidine derivatives, which may limit scalability .

Biologische Aktivität

[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine is a chiral amine with a complex structure that includes a pyrrolidine ring and an aminoethyl side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular formula of [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine is C14H23N3C_{14}H_{23}N_3, with a molecular weight of approximately 275.39 g/mol. The compound's structure features:

  • Pyrrolidine Ring : A five-membered ring that contributes to the compound's conformational flexibility.
  • Aminoethyl Group : Enhances interaction with biological targets.
  • Benzyl-Methyl-Amine Moiety : Increases lipophilicity, potentially improving membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, preventing substrate conversion and altering metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways crucial for various physiological responses.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including compounds structurally similar to [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine. For instance, in vitro tests have demonstrated that certain pyrrolidine derivatives exhibit significant antibacterial and antifungal activities against various pathogenic microbes. The minimum inhibitory concentration (MIC) values for these compounds ranged significantly, indicating their effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMIC (µg/mL)
Compound ABacillus subtilis75
Compound BEnterococcus faecalis125
Compound CE. coli<125
Compound DPseudomonas aeruginosa150

These findings suggest that the structural features of [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine may confer similar antimicrobial properties.

Neurological Applications

The compound has been investigated for its potential in treating neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further research in conditions such as epilepsy and depression. Studies have shown that similar compounds can enhance synaptic transmission and exhibit neuroprotective effects.

Case Studies

  • Antibacterial Activity Study : A study evaluated several pyrrolidine derivatives, including [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine, against common bacterial strains. Results indicated that compounds with similar structural motifs showed promising antibacterial activity, suggesting potential therapeutic applications in treating infections.
  • Neuropharmacological Research : In a series of experiments designed to assess the neuropharmacological effects of pyrrolidine derivatives, researchers found that certain configurations of these compounds could significantly influence neuronal excitability and synaptic plasticity.

Q & A

Q. What synthetic methodologies are recommended for enantioselective synthesis of [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine, and how can enantiomeric purity be validated?

Answer: The synthesis typically involves asymmetric catalysis or chiral resolution. For example, the pyrrolidine core can be constructed via a stereoselective cyclization reaction using chiral auxiliaries or catalysts (e.g., Jacobsen epoxidation analogs) . Post-synthetic modifications, such as reductive amination for introducing the benzyl-methyl-amine moiety, require inert conditions to avoid racemization. Enantiomeric purity is validated via chiral HPLC (e.g., using a Chiralpak® column) or polarimetry, with comparisons to known (S)-configured pyrrolidine derivatives (e.g., (S)-1-Benzyl-3-methylaminopyrrolidine, CAS 169749-99-9) as benchmarks .

Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

Answer:

  • NMR spectroscopy (¹H/¹³C/2D-COSY) resolves stereochemistry and verifies substituent positions (e.g., benzyl vs. methyl groups) .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (<1 ppm error).
  • HPLC (≥98% purity) with UV/vis or ELSD detection identifies impurities. For chiral validation, compare retention times with racemic mixtures or reference standards .

Advanced Research Questions

Q. How do structural modifications (e.g., ethyl vs. methyl groups) influence the compound’s pharmacokinetic and receptor-binding properties?

Answer: Substituent effects are studied via:

  • In vitro assays : Compare logP (octanol-water partitioning) to assess lipophilicity changes. For example, replacing methyl with ethyl (as in CAS 1353964-79-0) increases hydrophobicity, potentially enhancing blood-brain barrier permeability .
  • Receptor binding : Perform competitive radioligand assays (e.g., with σ-1 or dopamine receptors) to quantify affinity shifts. Molecular docking simulations (using software like AutoDock Vina) predict steric/electronic interactions .
  • Metabolic stability : Use liver microsomes to measure CYP450-mediated degradation rates. Methyl groups may reduce metabolic clearance compared to ethyl analogs .

Q. What experimental strategies mitigate racemization during synthesis of the (S)-pyrrolidine core?

Answer:

  • Low-temperature reactions : Perform key steps (e.g., ring-closing) below 0°C to minimize thermal racemization .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to stabilize chiral centers during amine functionalization .
  • Catalyst optimization : Chiral phosphine ligands (e.g., BINAP) in asymmetric hydrogenation can achieve >99% enantiomeric excess (ee) .

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

Answer:

  • Standardize assays : Use identical cell lines (e.g., HEK293 for GPCR studies) and buffer conditions (pH, ion concentrations) to minimize variability .
  • Batch-to-batch validation : Compare NMR/HPLC profiles of different synthetic batches to rule out impurity-driven effects .
  • Orthogonal assays : Confirm receptor activation via cAMP/GTPγS binding and calcium flux assays to cross-validate results .

Methodological Considerations

Q. What purification techniques are optimal for isolating [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine from complex reaction mixtures?

Answer:

  • Flash chromatography : Use silica gel with gradient elution (e.g., 5–20% MeOH in DCM) to separate polar amines.
  • Ion-exchange chromatography : Exploit the compound’s basicity (pKa ~9–10) for selective retention on SCX columns .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystalline yield and purity .

Q. How should researchers design stability studies for this compound under physiological conditions?

Answer:

  • pH-dependent stability : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via LC-MS. Amine groups may protonate at low pH, reducing nucleophilic susceptibility .
  • Light/oxygen sensitivity : Store solutions under argon and assess photodegradation via UV exposure (ICH Q1B guidelines) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.